molecular formula C16H16N2O5S B2455863 N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 898346-39-9

N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2455863
CAS No.: 898346-39-9
M. Wt: 348.37
InChI Key: ZOLROGTURNBCRT-MSUUIHNZSA-N
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Description

N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7300^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Properties

IUPAC Name

N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-2-3-18-10-6-11-12(23-9-22-11)7-14(10)24-16(18)17-15(19)13-8-20-4-5-21-13/h6-8H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLROGTURNBCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=COCCO4)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, which is achieved through a series of cyclization reactions. Key steps include:

    Formation of the Tricyclic Core: This involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate ring closure.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the propyl group and the carboxamide moiety. This is typically achieved through alkylation and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to streamline the process. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; performed under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis of N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves several multi-step organic reactions. The process starts with the formation of the tricyclic core followed by the introduction of the dioxine and carboxamide functionalities.

Industrial Production

For industrial applications, continuous flow reactors and automated systems are often utilized to enhance efficiency and yield during synthesis. Purification techniques such as chromatography are employed to ensure high purity of the final product.

Chemistry

The compound serves as a valuable building block in synthetic organic chemistry for constructing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions.

Biology

In biological research, this compound has been investigated for potential antimicrobial and anticancer properties. Studies have shown that it exhibits significant activity against various bacterial strains and cancer cell lines.

Medicine

Research is ongoing to explore its therapeutic potential for treating diseases such as cancer and infections caused by resistant bacteria. Its mechanism of action involves interaction with specific molecular targets that modulate enzyme activities or cellular pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies conducted on various bacterial strains have shown that it effectively inhibits growth at low concentrations.

Anticancer Properties

In vitro studies have highlighted the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.

Mechanism of Action

The mechanism by which N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its specific combination of functional groups and tricyclic structure, which confer unique chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Biological Activity

The compound N-[(11Z)-12-propyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its biological activity, synthesizing findings from various research studies and databases.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: 367.42 g/mol
  • CAS Number: Not widely reported in public databases.

Structural Features

The compound features a unique bicyclic structure with multiple heteroatoms (oxygen and sulfur), contributing to its potential reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar in structure to the target molecule exhibit notable antimicrobial properties. For instance, derivatives of dioxin and thiazole have shown effectiveness against various bacterial strains and fungi. A study involving derivatives of dioxin reported minimum inhibitory concentrations (MICs) suggesting potent antibacterial activity against Gram-positive bacteria .

Anticancer Potential

Preliminary studies have indicated that the compound may exhibit anticancer properties. Compounds with similar structural motifs have been found to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a related compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

The proposed mechanism involves the disruption of cellular processes through interaction with specific enzymes or receptors involved in cell cycle regulation and apoptosis. The presence of the dioxine moiety suggests potential interactions with reactive oxygen species (ROS), leading to oxidative stress in target cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a closely related compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had an MIC of 16 µg/mL against S. aureus, indicating strong antimicrobial potential .

Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that a structurally similar compound induced apoptosis through caspase activation pathways. The study observed that treatment with the compound resulted in a significant increase in caspase-3 activity, suggesting its role as an apoptosis inducer in cancer therapy .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus16 µg/mL
AnticancerMCF-7 (breast cancer)Low µM
Apoptosis InductionVarious cancer cell linesSignificant

Table 2: Structural Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
Similar Compound AC₁₈H₁₉N₃O₄SAntimicrobial
Similar Compound BC₁₇H₁₈N₂O₄SAnticancer

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity and yield?

The synthesis involves a multi-step process, including the formation of a tricyclic core followed by functionalization. Key steps require precise control of reaction conditions (temperature, pH, inert atmosphere) and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography or HPLC is critical to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

X-ray crystallography is the gold standard for confirming the tricyclic framework and stereochemistry. Complementary techniques include 1H^1 \text{H}- and 13C^{13} \text{C}-NMR for functional group analysis, IR spectroscopy for identifying heteroatoms (S, O), and high-resolution mass spectrometry (HRMS) for molecular formula validation .

Q. How should researchers design experiments to ensure reproducibility in biological activity assays?

Use statistical design of experiments (DoE) to optimize reaction parameters. Key factors include solvent polarity (e.g., DMF vs. dioxane), reagent stoichiometry, and temperature gradients. Include positive controls (e.g., known enzyme inhibitors) and triplicate runs to minimize variability .

Q. What are the recommended storage conditions to maintain compound stability?

Store the compound in amber vials under inert gas (argon) at −20°C. Stability tests indicate degradation <5% over six months when protected from light and moisture. Monitor purity via HPLC before reuse .

Q. What initial biological screening assays are appropriate for this compound?

Prioritize enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (MTT assay on cancer cell lines). Evidence from analogs suggests potential antimicrobial activity (MIC values <10 µM) and anti-inflammatory effects (COX-2 inhibition) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

Discrepancies often arise from impurity profiles or assay conditions. Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) and use LC-MS to verify compound integrity during experiments. Compare results with structurally validated analogs to isolate structure-activity contributions .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this chemical class?

Systematically modify substituents on the tricyclic core (e.g., propyl vs. benzyl groups) and evaluate changes in potency. Pair synthetic data with computational modeling (docking to ATP-binding pockets) to identify critical interactions. For example, sulfur in the thia group enhances π-stacking with aromatic residues .

Q. How do reaction mechanisms differ under oxidative vs. reductive conditions?

Oxidation with KMnO4\text{KMnO}_4 selectively targets allylic positions, forming epoxide derivatives, while reduction with LiAlH4\text{LiAlH}_4 cleaves the amide bond, yielding primary amines. Monitor intermediates via 1H^1 \text{H}-NMR kinetics to propose stepwise pathways .

Q. What computational tools can predict off-target interactions or toxicity?

Use molecular dynamics simulations to assess binding to cytochrome P450 enzymes (e.g., CYP3A4) and ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity. Validate with in vitro hepatic microsome assays .

Q. How can researchers navigate regulatory guidelines for preclinical testing?

Align with FDA ICH S7A/S7B for safety pharmacology (hERG inhibition risk) and OECD 423 for acute toxicity. Include metabolite profiling (e.g., glutathione adducts) to assess metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.